Tiagabine Hydrochloride

Description

Tiagabine Hydrochloride is the hydrochloride salt form of tiagabine, a nipecotic acid derivative with anticonvulsant property. Tiagabine hydrochloride inhibits the gamma-aminobutyric acid (GABA) transporter type 1 (GAT1), which is predominantly localized in presynaptic terminals of neurons thereby preventing the reuptake of GABA by the presynaptic endings. Consequently, this increases the level of available GABA within the synaptic cleft, thereby resulting in prolongation of its inhibitory actions. Tiagabine is effective against maximum electroshock seizures and both limbic and generalized tonic-clonic seizures.

TIAGABINE HYDROCHLORIDE is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1997 and is indicated for seizure and has 2 investigational indications.

See also: Tiagabine (has active moiety).

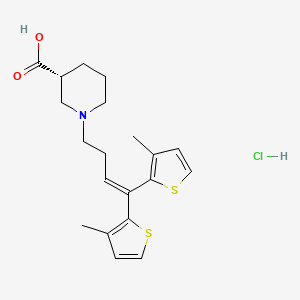

Structure

3D Structure of Parent

Properties

IUPAC Name |

(3R)-1-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl]piperidine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO2S2.ClH/c1-14-7-11-24-18(14)17(19-15(2)8-12-25-19)6-4-10-21-9-3-5-16(13-21)20(22)23;/h6-8,11-12,16H,3-5,9-10,13H2,1-2H3,(H,22,23);1H/t16-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUKARLAABCGMCN-PKLMIRHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(=CCCN2CCCC(C2)C(=O)O)C3=C(C=CS3)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=C1)C(=CCCN2CCC[C@H](C2)C(=O)O)C3=C(C=CS3)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26ClNO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2044218 | |

| Record name | Tiagabine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145821-59-6 | |

| Record name | Tiagabine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145821-59-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tiagabine hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145821596 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tiagabine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TIAGABINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DQH6T6D8OY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Tiagabine Hydrochloride in Epilepsy: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiagabine hydrochloride is a potent and selective inhibitor of the GABA transporter 1 (GAT-1), playing a crucial role in the management of partial seizures. Its primary mechanism of action involves the modulation of the GABAergic system, the main inhibitory neurotransmitter system in the central nervous system. By blocking the reuptake of gamma-aminobutyric acid (GABA) from the synaptic cleft, tiagabine increases the concentration and prolongs the activity of GABA at postsynaptic receptors. This enhancement of GABAergic inhibition helps to counteract the excessive neuronal excitation characteristic of epileptic seizures. This technical guide provides a comprehensive overview of the molecular and physiological actions of tiagabine, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations to facilitate a deeper understanding for research and drug development professionals.

Introduction to GABAergic Neurotransmission and Epilepsy

The balance between excitatory and inhibitory neurotransmission is fundamental for normal brain function. Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system.[1] When released from a presynaptic neuron, GABA binds to postsynaptic GABA receptors (GABA-A and GABA-B), leading to an influx of chloride ions and hyperpolarization of the postsynaptic membrane, thus reducing the likelihood of an action potential.[1] The action of GABA in the synaptic cleft is terminated by its removal via GABA transporters (GATs) located on presynaptic terminals and surrounding glial cells.

Epilepsy is a neurological disorder characterized by recurrent seizures, which result from excessive and synchronous neuronal firing. A key factor in the pathophysiology of epilepsy is an imbalance between excitation and inhibition, often involving a deficit in GABAergic function. Therefore, enhancing GABAergic transmission is a well-established therapeutic strategy for the treatment of epilepsy.

Tiagabine Hydrochloride: A Selective GAT-1 Inhibitor

Tiagabine hydrochloride is an antiepileptic drug that functions as a selective and potent inhibitor of GAT-1.[2] By binding to GAT-1, tiagabine blocks the reuptake of GABA into presynaptic neurons and glial cells.[1] This leads to an increased concentration of GABA in the synaptic cleft, thereby enhancing and prolonging the inhibitory postsynaptic potentials (IPSPs).[3][4] The sustained activation of postsynaptic GABA receptors helps to dampen neuronal hyperexcitability and prevent the propagation of seizure activity.

Molecular Target: GABA Transporter 1 (GAT-1)

GAT-1 is a member of the solute carrier 6 (SLC6) family of neurotransmitter transporters. Its primary role is the sodium- and chloride-dependent reuptake of GABA from the synaptic cleft, thus regulating the duration and intensity of GABAergic signaling. Tiagabine binds to a site on the GAT-1 transporter, competitively inhibiting the binding and translocation of GABA.[5][6]

Quantitative Data

The following tables summarize key quantitative data related to the pharmacodynamics and pharmacokinetics of tiagabine hydrochloride.

| Parameter | Value | Species/System | Reference |

| GAT-1 Inhibition | |||

| IC₅₀ (in vivo) | 67 nM | - | [2] |

| IC₅₀ | 0.64 ± 0.07 µM | HEK cells expressing rGAT-1 | [3] |

| Kᵢ | 16 nM | Human brain homogenates | [7] |

| Pharmacokinetics | |||

| Bioavailability | ~90% | Humans | [8] |

| Protein Binding | 96% | Human plasma | [8] |

| Elimination Half-life | 7-9 hours | Healthy volunteers | [8] |

| Elimination Half-life | 2-5 hours | Patients on enzyme-inducing AEDs | [8] |

| Systemic Clearance | 109 mL/min | Healthy subjects | [8] |

| Clearance (with enzyme-inducing AEDs) | 21.4 L/h | Epilepsy patients | [9] |

| Clearance (without enzyme-inducing AEDs) | 12.8 L/h | Epilepsy patients | [9] |

Table 1: Pharmacodynamic and Pharmacokinetic Properties of Tiagabine Hydrochloride. AEDs: Antiepileptic Drugs.

| Condition | Effect on Extracellular GABA Levels (Rat Brain) | Reference |

| Tiagabine (11.5 mg/kg, i.p.) | 240% increase in globus pallidus | [10] |

| Tiagabine (21.0 mg/kg, i.p.) | 310% increase in globus pallidus | [10] |

| Tiagabine (11.5 mg/kg, i.p.) | 280% increase in ventral pallidum | [10] |

| Tiagabine (21.0 mg/kg, i.p.) | 350% increase in ventral pallidum | [10] |

| Tiagabine (21.0 mg/kg, i.p.) | 200% increase in substantia nigra | [10] |

| Tiagabine (45 mg/kg, i.p.) | 450% increase in hippocampal area CA1 | [11] |

Table 2: Effect of Tiagabine on Extracellular GABA Levels In Vivo.

Experimental Protocols

In Vitro [³H]GABA Uptake Assay in Rat Brain Synaptosomes

This assay is used to determine the inhibitory potency of tiagabine on GAT-1.

Methodology:

-

Synaptosome Preparation: Isolate synaptosomes from rat brain cortex using differential centrifugation.

-

Incubation: Pre-incubate the synaptosomes in a buffer solution at 37°C.

-

Initiation of Uptake: Add a solution containing a fixed concentration of [³H]GABA (e.g., 20 nM) and varying concentrations of tiagabine to the synaptosome suspension.[12]

-

Termination of Uptake: After a short incubation period (e.g., 1-5 minutes), rapidly terminate the uptake by filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound [³H]GABA.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Calculate the percentage of inhibition of [³H]GABA uptake at each tiagabine concentration and determine the IC₅₀ value.

In Vivo Microdialysis for Measuring Extracellular GABA

This technique allows for the in vivo monitoring of extracellular GABA levels in specific brain regions following tiagabine administration.

Methodology:

-

Surgical Implantation: Stereotaxically implant a microdialysis probe into the brain region of interest (e.g., hippocampus) of an anesthetized rat.

-

Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

-

Baseline Collection: Collect dialysate samples at regular intervals to establish a baseline extracellular GABA concentration.

-

Drug Administration: Administer tiagabine (e.g., via intraperitoneal injection).[10]

-

Post-Drug Collection: Continue to collect dialysate samples to measure the change in extracellular GABA concentration over time.

-

Analysis: Analyze the GABA concentration in the dialysate samples using high-performance liquid chromatography (HPLC) with fluorescence detection.

Pentylenetetrazol (PTZ)-Induced Seizure Model in Rodents

This is a widely used chemical-induced seizure model to assess the anticonvulsant activity of compounds.[12]

Methodology:

-

Animal Preparation: Acclimate rodents (mice or rats) to the testing environment.

-

Drug Administration: Administer tiagabine or vehicle control at a predetermined time before PTZ injection.

-

PTZ Injection: Administer a convulsant dose of pentylenetetrazol (PTZ) subcutaneously or intraperitoneally.

-

Observation: Observe the animals for a set period (e.g., 30 minutes) and score the seizure severity based on a standardized scale (e.g., Racine scale). The endpoint is often the presence or absence of clonic seizures.

-

Data Analysis: Compare the seizure scores and the percentage of animals protected from seizures in the tiagabine-treated group versus the control group to determine the anticonvulsant efficacy.

Maximal Electroshock (MES) Seizure Model in Rodents

The MES test is a model of generalized tonic-clonic seizures and is used to identify anticonvulsant drugs that prevent seizure spread.[12]

Methodology:

-

Animal Preparation: Acclimate rodents to the testing environment.

-

Drug Administration: Administer tiagabine or vehicle control.

-

Electrical Stimulation: Deliver a supramaximal electrical stimulus via corneal or ear-clip electrodes.

-

Observation: Observe the animal for the presence or absence of a tonic hindlimb extension seizure.

-

Data Analysis: Determine the ability of tiagabine to abolish the tonic hindlimb extension, which indicates anticonvulsant activity.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathways and logical relationships involved in the mechanism of action of tiagabine.

Caption: Mechanism of Tiagabine at the GABAergic Synapse.

Caption: Experimental Workflow for In Vitro [³H]GABA Uptake Assay.

Caption: Logical Pathway from GAT-1 Inhibition to Anticonvulsant Effect.

Conclusion

Tiagabine hydrochloride's mechanism of action is centered on its selective inhibition of the GAT-1 transporter, which leads to an augmentation of GABAergic neurotransmission. This targeted approach effectively addresses the underlying neuronal hyperexcitability in epilepsy, resulting in the control of partial seizures. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate and build upon the understanding of tiagabine and the broader field of GABAergic modulation in epilepsy treatment. The continued exploration of this pathway holds promise for the development of novel and more effective antiepileptic therapies.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Analysis of Different Binding Modes for Tiagabine within the GAT-1 Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [3H]tiagabine binding to GABA uptake sites in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Patch-clamp recordings reveal powerful GABAergic inhibition in dentate hilar neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Whole-cell patch study of GABAergic inhibition in CA1 neurons of immature rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Whole Cell Patch Clamp Protocol [protocols.io]

- 11. researchgate.net [researchgate.net]

- 12. Radiometric Ligand-Binding Assays | Revvity [revvity.co.jp]

Tiagabine Hydrochloride: A Comprehensive Technical Guide to a Selective GAT-1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiagabine hydrochloride is a potent and selective inhibitor of the GABA transporter 1 (GAT-1), a key protein responsible for the reuptake of gamma-aminobutyric acid (GABA) from the synaptic cleft. By blocking GAT-1, tiagabine effectively increases the extracellular concentration of GABA, the primary inhibitory neurotransmitter in the central nervous system, thereby enhancing GABAergic neurotransmission. This mechanism of action underlies its clinical efficacy as an anticonvulsant for the adjunctive treatment of partial seizures. This technical guide provides an in-depth overview of the core pharmacology of tiagabine, including its mechanism of action, pharmacokinetics, and pharmacodynamics. Detailed experimental protocols for key assays used to characterize GAT-1 inhibitors are provided, along with a summary of critical quantitative data. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of tiagabine's effects and the methods used to investigate them.

Introduction

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in maintaining the balance between neuronal excitation and inhibition.[1] The action of synaptically released GABA is terminated by its rapid reuptake into presynaptic neurons and surrounding glial cells through GABA transporters (GATs).[2] Four subtypes of GATs have been identified: GAT-1, GAT-2, GAT-3, and the betaine/GABA transporter 1 (BGT-1).[1] GAT-1 is the predominant subtype in the brain and is primarily localized on neurons.[3]

Tiagabine hydrochloride is a derivative of nipecotic acid designed to be a selective inhibitor of GAT-1.[4] Its ability to cross the blood-brain barrier and specifically target GAT-1 allows for the potentiation of GABAergic signaling in a targeted manner.[3] This targeted approach has made tiagabine a valuable therapeutic agent for epilepsy and a critical research tool for elucidating the role of GAT-1 in various physiological and pathological processes.[1]

Mechanism of Action

Tiagabine binds to the GAT-1 transporter protein, effectively blocking the reuptake of GABA from the synaptic cleft.[5] This inhibition leads to an accumulation of GABA in the extracellular space, resulting in prolonged activation of both synaptic and extrasynaptic GABA receptors (GABAA and GABAB).[5] The enhanced activation of these receptors increases inhibitory postsynaptic potentials (IPSPs), leading to a reduction in neuronal excitability and a decreased likelihood of seizure activity.[6]

References

- 1. Structure, function, and plasticity of GABA transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tiagabine Increases [11C]flumazenil Binding in Cortical Brain Regions in Healthy Control Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of GAT1 Inhibition by Tiagabine on Brain Glutamate and GABA Metabolism in the Anesthetized Rat In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tiagabine pharmacology in profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What are GAT1 inhibitors and how do they work? [synapse.patsnap.com]

- 6. Discovery of E2730, a novel selective uncompetitive GAT1 inhibitor, as a candidate for anti-seizure medication - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacodynamics of Tiagabine Hydrochloride in the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiagabine hydrochloride is a selective inhibitor of the GABA transporter 1 (GAT-1), playing a crucial role in the modulation of GABAergic neurotransmission within the central nervous system (CNS).[1][2][3] By blocking the reuptake of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the brain, tiagabine effectively increases the concentration of GABA in the synaptic cleft and extracellular space.[2][4] This enhancement of GABAergic tone underlies its therapeutic efficacy as an anticonvulsant, particularly in the adjunctive treatment of partial seizures.[1][5] This technical guide provides an in-depth exploration of the pharmacodynamics of tiagabine, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and related experimental workflows.

Core Mechanism of Action: GAT-1 Inhibition

Tiagabine's primary mechanism of action is its potent and selective inhibition of GAT-1, a presynaptic and glial transporter responsible for clearing GABA from the synaptic cleft.[1][2][3] By binding to GAT-1, tiagabine prevents the reuptake of GABA into neurons and glial cells, thereby prolonging its presence in the synapse and enhancing its inhibitory effects on postsynaptic neurons.[1][2] This leads to a reduction in neuronal excitability, which is beneficial in conditions characterized by excessive neuronal firing, such as epilepsy.[2]

Quantitative Pharmacodynamics of Tiagabine

The potency and selectivity of tiagabine for GAT-1 have been quantified in numerous studies using various experimental models. The following tables summarize key quantitative data on tiagabine's binding affinity and inhibitory concentration, as well as its in vivo effects on GABA levels.

Table 1: Tiagabine GAT-1 Binding Affinity and Inhibitory Potency

| Parameter | Value | Experimental System | Reference |

| IC₅₀ | 390 ± 30 nM | [³H]-GABA uptake in HEK293S cells expressing human GAT1 | [6] |

| IC₅₀ | 290 ± 60 nM | Scintillation proximity assay with purified human GAT1 from Sf9 insect cells | [6] |

| IC₅₀ | 0.64 ± 0.07 µM | [³H]-GABA uptake in HEK cells stably expressing rat GAT1 | [1][7] |

| IC₅₀ | 67 nM | [³H]-GABA uptake into synaptosomal membranes | [8] |

| IC₅₀ | 446 nM | [³H]-GABA uptake into cultured neurons | [8] |

| IC₅₀ | 182 nM | [³H]-GABA uptake into cultured glial cells | [8] |

| Kᵢ | 16.98 - 67 nM | BindingDB data from 7 assays | [9] |

| Kₑ | 41 - 147 nM | BindingDB data from 2 assays | [9] |

| Kₑ | 16 - 56 nM | [³H]tiagabine binding to post-mortem human brain homogenates | [10] |

Table 2: In Vivo Effects of Tiagabine on Extracellular GABA Levels (Microdialysis Studies in Rats)

| Tiagabine Dose (i.p.) | Brain Region | Peak Increase in Extracellular GABA (% of Basal Level) | Reference |

| 11.5 mg/kg | Globus Pallidus | 240% | [11] |

| 21.0 mg/kg | Globus Pallidus | 310% | [11] |

| 11.5 mg/kg | Ventral Pallidum | 280% | [11] |

| 21.0 mg/kg | Ventral Pallidum | 350% | [11] |

| 21.0 mg/kg | Substantia Nigra | 200% | [11] |

| 30 mg/kg | Medial Thalamus | ~200% |

Signaling Pathway and Experimental Workflows

To visually represent the complex processes involved in tiagabine's pharmacodynamics and its investigation, the following diagrams have been generated using the DOT language.

GABAergic Synapse and Tiagabine's Point of Intervention

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 6. scribd.com [scribd.com]

- 7. A Binding Mode Hypothesis of Tiagabine Confirms Liothyronine Effect on γ-Aminobutyric Acid Transporter 1 (GAT1) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. m.youtube.com [m.youtube.com]

- 10. [3H]tiagabine binding to GABA uptake sites in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Whole-cell Patch-clamp Recordings in Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Tiagabine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiagabine hydrochloride is a selective GABA reuptake inhibitor developed for the adjunctive treatment of partial seizures. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and key pharmacological data of tiagabine hydrochloride. Detailed experimental protocols for a key synthesis method are provided, along with a comprehensive summary of its quantitative properties and visual representations of its signaling pathway, a representative experimental workflow for efficacy testing, and the logical relationship between its therapeutic action and side effects.

Discovery and Development

Tiagabine was discovered in 1988 by a team of medicinal chemists and pharmacologists at Novo Nordisk in Denmark, under the leadership of Claus Bræstrup.[1] The development of tiagabine was a collaborative effort between Novo Nordisk and Abbott Laboratories.[1] It was approved for the treatment of epilepsy in the United States in September 1997.[1]

Mechanism of Action

Tiagabine's anticonvulsant effect is attributed to its ability to enhance the activity of the main inhibitory neurotransmitter in the central nervous system, gamma-aminobutyric acid (GABA).[2][3][4][5] It selectively blocks the GABA transporter 1 (GAT-1), thereby inhibiting the reuptake of GABA into presynaptic neurons and glial cells.[4][6] This action increases the concentration of GABA in the synaptic cleft, making more of the neurotransmitter available to bind to postsynaptic GABA receptors.[2][5] The resulting enhancement of GABAergic inhibition helps to reduce neuronal hyperexcitability and control the propagation of seizure activity.[2]

Signaling Pathway of Tiagabine

Caption: Mechanism of action of Tiagabine as a GAT-1 inhibitor.

Synthesis of Tiagabine Hydrochloride

The synthesis of tiagabine hydrochloride has been approached through various routes. A key strategy involves the preparation of an N-alkylating agent followed by its reaction with a chiral piperidine derivative. Below is a detailed protocol for a representative synthesis.

Experimental Protocol: Enantioselective Synthesis of (R)-Tiagabine

This protocol is based on an enantioselective synthesis approach.

Step 1: Synthesis of 4,4-Bis(3-methylthiophen-2-yl)but-3-en-1-amine

-

To a solution of 2-bromo-3-methylthiophene in anhydrous tetrahydrofuran (THF), magnesium turnings are added to form the Grignard reagent, (3-methyl-2-thienyl)magnesium bromide.

-

The Grignard reagent is then reacted with γ-butyrolactone at a controlled temperature.

-

The resulting intermediate undergoes elimination and sulfonation to yield the corresponding mesylate.

-

The mesylate is then reacted with sodium azide (NaN₃) in dimethylformamide (DMF) followed by reduction to afford 4,4-bis(3-methylthiophen-2-yl)but-3-en-1-amine.[7]

Step 2: Asymmetric Hydrogen Atom Transfer

-

An appropriate chiral catalyst, such as a (salen)titanium complex, is used to catalyze the asymmetric hydrogen atom transfer to an α,β-unsaturated ester, establishing the chiral center.

Step 3: Cyclization

-

The product from the previous step is reacted with the previously synthesized 4,4-bis(3-methylthiophen-2-yl)but-3-en-1-amine in the presence of a base like potassium carbonate (K₂CO₃) to form the piperidine ring.[7]

Step 4: Final Conversion to Tiagabine Hydrochloride

-

The ester group on the piperidine ring is hydrolyzed to the carboxylic acid.

-

The final product is then treated with hydrochloric acid to form the hydrochloride salt, (R)-tiagabine hydrochloride.

Quantitative Data

Pharmacokinetic Properties

| Parameter | Value | Reference |

| Bioavailability | >95% | [3][8] |

| Protein Binding | 96% | [1][8] |

| Metabolism | Hepatic (primarily CYP3A4) | [1][3][8] |

| Elimination Half-life | 4.5 - 9.0 hours | [1] |

| Excretion | ~2% unchanged, 25% in urine, 63% in feces (as metabolites) | [1][3] |

Receptor Binding Affinity

| Parameter | Value | Target |

| IC₅₀ | 37 - 2920 nM | GAT-1[1] |

| Ki | 16.98 - 67 nM | GAT-1[1] |

| IC₅₀ | 0.64 ± 0.07 µM | rGAT-1 (in HEK cells)[2] |

Clinical Efficacy (Adjunctive Therapy for Partial Seizures)

| Study Type | Efficacy Measure | Result | Reference |

| Nonrandomized add-on trials | ≥50% reduction in seizure frequency | 33% to 46% of patients | |

| Double-blind, placebo-controlled | Discontinuation due to adverse events | 11% (Tiagabine) vs. 6% (Placebo) |

Experimental and Logical Diagrams

Experimental Workflow: Preclinical Anticonvulsant Efficacy Testing

Caption: A generalized workflow for preclinical evaluation of tiagabine's anticonvulsant activity.

Logical Relationship: Therapeutic Action and Side Effects

Caption: Relationship between tiagabine's mechanism and its therapeutic and adverse effects.

References

- 1. rcsb.org [rcsb.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A Binding Mode Hypothesis of Tiagabine Confirms Liothyronine Effect on γ-Aminobutyric Acid Transporter 1 (GAT1) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analysis of Different Binding Modes for Tiagabine within the GAT-1 Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Tiagabine: Package Insert / Prescribing Information [drugs.com]

- 7. Isobolographic profile of interactions between tiagabine and gabapentin: a preclinical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tiagabine: efficacy and safety in partial seizures – current status - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Structure and Properties of Tiagabine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiagabine hydrochloride is a selective gamma-aminobutyric acid (GABA) reuptake inhibitor (GRI) used as an anticonvulsant medication for the adjunctive treatment of partial seizures.[1][2][3][4] Its therapeutic effect is primarily attributed to its ability to block the GABA transporter 1 (GAT-1), thereby increasing the concentration of GABA, the main inhibitory neurotransmitter in the central nervous system, in the synaptic cleft.[1][2] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of tiagabine hydrochloride, along with detailed experimental protocols for its synthesis, characterization, and in vitro evaluation.

Chemical Structure and Identification

Tiagabine hydrochloride is the hydrochloride salt of (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid.[4] The molecule consists of a nipecotic acid moiety linked to a lipophilic anchor composed of two 3-methylthiophene rings.[2] This lipophilic character allows the molecule to cross the blood-brain barrier.

Chemical Structure:

-

IUPAC Name: (3R)-1-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl]piperidine-3-carboxylic acid;hydrochloride[4]

-

CAS Number: 145821-59-6[4]

-

Molecular Formula: C₂₀H₂₅NO₂S₂·HCl[4]

-

Molecular Weight: 412.0 g/mol [4]

Physicochemical Properties

A summary of the key physicochemical properties of tiagabine hydrochloride is presented in the table below.

| Property | Value | Reference(s) |

| pKa | 3.3, 9.4 | Not explicitly cited |

| LogP | 2.6 | [5] |

| Solubility | Water: 50 mMDMSO: 100 mM | [6] |

| Melting Point | >192°C (decomposes) | Not explicitly cited |

| Appearance | White to off-white crystalline powder | Not explicitly cited |

Pharmacological Properties

Tiagabine hydrochloride is a potent and selective inhibitor of the GABA transporter GAT-1. Its pharmacological profile is summarized in the table below.

| Parameter | Value | Species/System | Reference(s) |

| IC₅₀ (GAT-1) | 67 nM | In vivo | [6] |

| IC₅₀ (GAT-1) | 49 nM | CHO cells | [7] |

| Selectivity | Selective for GAT-1 over GAT-2, GAT-3, and BGT-1 | Not explicitly cited | [6] |

Mechanism of Action and Signaling Pathway

Tiagabine hydrochloride exerts its pharmacological effect by inhibiting the reuptake of GABA from the synaptic cleft into presynaptic neurons and glial cells.[1][2] This action is mediated through the selective blockade of the GAT-1 transporter. By inhibiting GAT-1, tiagabine increases the extracellular concentration of GABA, leading to enhanced activation of postsynaptic GABA receptors and a potentiation of inhibitory neurotransmission.[1]

The following diagram illustrates the simplified signaling pathway of GABAergic neurotransmission and the mechanism of action of tiagabine hydrochloride.

Caption: Mechanism of action of Tiagabine Hydrochloride.

Experimental Protocols

Synthesis of Tiagabine Hydrochloride

The following is a representative, multi-step synthesis protocol for tiagabine hydrochloride, compiled from various sources.[8][9][10][11]

Step 1: Synthesis of 4,4-bis(3-methyl-2-thienyl)but-3-en-1-ol

-

To a solution of 3-methyl-2-thiophenecarboxaldehyde in dry THF, add a solution of (3-bromopropyl)triphenylphosphonium bromide and potassium tert-butoxide at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with water and extract with diethyl ether.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the intermediate alkene.

-

To a solution of the alkene in dry THF, add 9-BBN and stir at room temperature for 4 hours.

-

Add a solution of sodium hydroxide and hydrogen peroxide and stir for another 2 hours.

-

Extract the product with diethyl ether, dry the organic layer, and concentrate.

-

Purify the resulting alcohol by flash chromatography.

Step 2: Synthesis of 4,4-bis(3-methyl-2-thienyl)but-3-en-1-yl methanesulfonate

-

To a solution of the alcohol from Step 1 in dichloromethane, add triethylamine and methanesulfonyl chloride at 0°C.

-

Stir the reaction at room temperature for 2 hours.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the mesylate.

Step 3: Synthesis of (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid ethyl ester

-

To a solution of (R)-nipecotic acid ethyl ester in DMF, add potassium carbonate and the mesylate from Step 2.

-

Heat the reaction mixture at 80°C for 12 hours.

-

Cool the reaction to room temperature, add water, and extract with ethyl acetate.

-

Dry the organic layer, filter, and concentrate.

-

Purify the crude product by flash chromatography.

Step 4: Synthesis of (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid hydrochloride (Tiagabine Hydrochloride)

-

To a solution of the ethyl ester from Step 3 in a mixture of ethanol and water, add a solution of lithium hydroxide.

-

Stir the reaction at room temperature for 4 hours.

-

Acidify the reaction mixture with 1N HCl to pH 2-3.

-

Extract the product with dichloromethane.

-

Dry the organic layer, filter, and concentrate.

-

Dissolve the residue in diethyl ether and bubble with HCl gas to precipitate tiagabine hydrochloride as a white solid.

-

Collect the solid by filtration and dry under vacuum.

Caption: Synthetic workflow for Tiagabine Hydrochloride.

Characterization by High-Performance Liquid Chromatography (HPLC)

The following is a general HPLC method for the analysis of tiagabine hydrochloride.[12][13][14]

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[13]

-

Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 0.1 M ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol). A typical starting condition could be 85:15 (v/v) buffer:organic solvent.[12]

-

Detection: UV detection at 260 nm.[12]

-

Injection Volume: 20 µL.[14]

-

Sample Preparation:

-

Accurately weigh and dissolve a known amount of tiagabine hydrochloride in the mobile phase to prepare a stock solution.

-

Prepare a series of calibration standards by diluting the stock solution with the mobile phase.

-

Prepare the sample for analysis by dissolving it in the mobile phase to a concentration within the calibration range.

-

-

Procedure:

-

Equilibrate the HPLC system with the initial mobile phase composition.

-

Inject the standards and the sample solution.

-

Record the chromatograms and determine the retention time and peak area of tiagabine.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standards.

-

Determine the concentration of tiagabine in the sample from the calibration curve.

-

In Vitro GABA Reuptake Assay

This protocol describes a cell-based assay to determine the inhibitory activity of tiagabine hydrochloride on GABA reuptake.[6][15][16]

-

Cell Line: A human embryonic kidney (HEK293) cell line stably expressing the human GAT-1 transporter.

-

Materials:

-

HEK293-hGAT1 cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

-

[³H]-GABA (radiolabeled GABA)

-

Tiagabine hydrochloride

-

Scintillation cocktail

-

Scintillation counter

-

-

Procedure:

-

Plate the HEK293-hGAT1 cells in a 96-well plate and grow to confluence.

-

On the day of the assay, wash the cells with assay buffer.

-

Prepare serial dilutions of tiagabine hydrochloride in the assay buffer.

-

Add the tiagabine hydrochloride solutions to the wells and pre-incubate for 10-15 minutes at room temperature.

-

Initiate the uptake reaction by adding a solution of [³H]-GABA to each well.

-

Incubate for a short period (e.g., 10-20 minutes) at room temperature.

-

Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

-

Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH).

-

Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate the percent inhibition of GABA reuptake for each concentration of tiagabine hydrochloride and determine the IC₅₀ value.

-

Caption: Workflow for the in vitro GABA reuptake assay.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, physicochemical properties, and pharmacological profile of tiagabine hydrochloride. The provided experimental protocols for its synthesis, characterization, and in vitro evaluation offer a valuable resource for researchers and drug development professionals working with this important anticonvulsant agent. The elucidation of its mechanism of action as a selective GAT-1 inhibitor has been fundamental to understanding its therapeutic efficacy and continues to be an area of active research.

References

- 1. What is the mechanism of Tiagabine Hydrochloride? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Structure, Function, and Modulation of γ-Aminobutyric Acid Transporter 1 (GAT1) in Neurological Disorders: A Pharmacoinformatic Prospective [frontiersin.org]

- 4. Tiagabine Hydrochloride | C20H26ClNO2S2 | CID 91274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Analysis of Different Binding Modes for Tiagabine within the GAT-1 Transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [3H]tiagabine binding to GABA uptake sites in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. CN102070624A - Method for synthesizing tiagabine hydrochloride and method for preparing anhydrous tiagabine hydrochloride - Google Patents [patents.google.com]

- 9. CN102070624B - Method for synthesizing tiagabine hydrochloride and method for preparing anhydrous tiagabine hydrochloride - Google Patents [patents.google.com]

- 10. Enantioselective Synthesis of Antispasmodic Drug (R)-Tiagabine - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 11. thieme-connect.com [thieme-connect.com]

- 12. scribd.com [scribd.com]

- 13. researchgate.net [researchgate.net]

- 14. ejgm.co.uk [ejgm.co.uk]

- 15. In vivo labeling of the central GABA uptake carrier with 3H-Tiagabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Tiagabine Hydrochloride: An In-depth Technical Guide for GABAergic Neurotransmission Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tiagabine hydrochloride, a selective inhibitor of the GABA transporter 1 (GAT-1), for its application in GABAergic neurotransmission research. Tiagabine's mechanism of action, its effects on synaptic GABA concentration, and its utility in preclinical models of neurological and psychiatric disorders are detailed. This document summarizes key quantitative data, outlines detailed experimental protocols, and provides visual representations of its pharmacological action and experimental application to facilitate its effective use in the laboratory.

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system (CNS), playing a crucial role in regulating neuronal excitability. The precise control of GABA levels in the synaptic cleft is essential for maintaining the balance between excitation and inhibition. A key mechanism for clearing synaptic GABA is its reuptake into presynaptic neurons and surrounding glial cells by GABA transporters (GATs). Tiagabine hydrochloride is a potent and selective inhibitor of GAT-1, the predominant GABA transporter in the brain.[1] By blocking GAT-1, tiagabine increases the extracellular concentration of GABA, thereby enhancing GABAergic neurotransmission.[2] This property makes tiagabine a valuable tool for studying the role of the GABAergic system in various physiological and pathological processes, including epilepsy, anxiety, and pain.[3][4]

Mechanism of Action

Tiagabine exerts its pharmacological effects by binding to GAT-1 and inhibiting the reuptake of GABA from the synaptic cleft.[2] This leads to an accumulation of GABA in the extracellular space, resulting in prolonged activation of both synaptic and extrasynaptic GABA receptors (GABA-A and GABA-B).[5] The increased GABAergic tone potentiates inhibitory postsynaptic potentials (IPSPs), leading to a reduction in neuronal excitability.[5]

dot

Caption: Mechanism of action of Tiagabine Hydrochloride at a GABAergic synapse.

Quantitative Data

The following tables summarize key quantitative parameters of tiagabine hydrochloride from various in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Potency of Tiagabine Hydrochloride

| Parameter | Species/System | Value | Reference(s) |

| IC50 (GAT-1) | Cloned human GAT-1 | 0.07 µM | [6] |

| HEK cells expressing rGAT-1 | 0.64 ± 0.07 µM | [7] | |

| in vivo | 67 nM | [8] | |

| Ki (GAT-1) | GAT1WT in HEK293S cells | 725 nM | [2] |

| Kd ([3H]tiagabine) | Human frontal cortex | 16 nM | [9] |

| Bmax ([3H]tiagabine) | Human frontal cortex | 3.4 pmol/mg protein | [9] |

Table 2: In Vivo Effects of Tiagabine Hydrochloride on Extracellular GABA Levels in Rats

| Brain Region | Dose (mg/kg, i.p.) | Peak Increase in GABA (% of basal level) | Reference(s) |

| Globus Pallidus | 11.5 | 240% | [10] |

| 21.0 | 310% | [10] | |

| Ventral Pallidum | 11.5 | 280% | [10] |

| 21.0 | 350% | [10] | |

| Substantia Nigra | 21.0 | 200% | [10] |

| Medial Thalamus | 30 | ~200% | [6] |

| Hippocampus | 30 µM (perfused) | 645 ± 69% | [11] |

| Thalamus | 30 µM (perfused) | 409 ± 61% | [11] |

Table 3: Anticonvulsant Efficacy of Tiagabine Hydrochloride in Animal Models

| Seizure Model | Animal | ED50 (µmol/kg, i.p.) | Reference(s) |

| Pentylenetetrazol (PTZ)-induced tonic convulsions | Mice | 2 | [12] |

| DMCM-induced clonic convulsions | Mice | 2 | [12] |

| Sound-induced seizures | DBA/2 mice | 1 | [12] |

| Amygdala kindled focal seizures | Rats | 36 | [12] |

| Clonic seizures | Genetically epilepsy-prone rats | 23 | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing tiagabine hydrochloride.

[3H]-GABA Uptake Assay in HEK-293 Cells

This protocol is adapted from studies investigating the inhibitory potency of compounds on GABA transporters expressed in a cellular system.[7]

Objective: To determine the IC50 value of tiagabine hydrochloride for the inhibition of GAT-1 mediated GABA uptake.

Materials:

-

HEK-293 cells stably expressing the desired GABA transporter (e.g., human GAT-1).

-

Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).

-

Assay buffer (e.g., Krebs-Ringer-HEPES buffer: 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM HEPES, 10 mM D-glucose, pH 7.4).

-

[3H]-GABA (radiolabeled gamma-aminobutyric acid).

-

Tiagabine hydrochloride stock solution.

-

Scintillation cocktail and scintillation counter.

Procedure:

-

Cell Culture: Culture HEK-293 cells expressing GAT-1 in appropriate flasks or plates until they reach a suitable confluency.

-

Cell Plating: Seed the cells into 24- or 48-well plates at a density that allows for optimal uptake measurements the following day.

-

Preparation of Solutions: Prepare serial dilutions of tiagabine hydrochloride in assay buffer. Prepare a solution of [3H]-GABA in assay buffer at a concentration near its Km for the transporter.

-

Assay: a. Wash the cells twice with pre-warmed assay buffer. b. Pre-incubate the cells with various concentrations of tiagabine hydrochloride or vehicle for a specified time (e.g., 10-20 minutes) at room temperature or 37°C. c. Initiate the uptake by adding the [3H]-GABA solution to each well. d. Incubate for a short period (e.g., 1-10 minutes) to ensure initial velocity conditions. e. Terminate the uptake by rapidly aspirating the radioactive solution and washing the cells three times with ice-cold assay buffer. f. Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH or 1% SDS). g. Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the non-specific uptake in the presence of a high concentration of a known GAT-1 inhibitor. Subtract the non-specific uptake from all measurements. Plot the percentage of inhibition against the logarithm of the tiagabine concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

dot

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of Tiagabine Hydrochloride? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. Tiagabine add‐on therapy for drug‐resistant focal epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of the GABA uptake inhibitor tiagabine on inhibitory synaptic potentials in rat hippocampal slice cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tiagabine antinociception in rodents depends on GABA(B) receptor activation: parallel antinociception testing and medial thalamus GABA microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. oipub.com [oipub.com]

- 9. [3H]tiagabine binding to GABA uptake sites in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The gamma-aminobutyric acid (GABA) uptake inhibitor, tiagabine, increases extracellular brain levels of GABA in awake rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. GABA-level increasing and anticonvulsant effects of three different GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Comparison of the preclinical anticonvulsant profiles of tiagabine, lamotrigine, gabapentin and vigabatrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Off-Label Research Applications of Tiagabine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiagabine hydrochloride, an anticonvulsant medication, is a selective GABA reuptake inhibitor (SGRI) primarily approved for the adjunctive treatment of partial seizures.[1][2] Its mechanism of action, which involves increasing the synaptic concentration of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) by blocking the GABA transporter 1 (GAT-1), has prompted significant research into its potential therapeutic efficacy in a variety of other neurological and psychiatric conditions.[1][3][4] This technical guide provides an in-depth overview of the core off-label research applications of tiagabine, summarizing key quantitative data from preclinical and clinical studies, detailing experimental protocols, and visualizing relevant biological pathways and experimental workflows. Development for anxiety disorders, insomnia, and neuropathic pain was formally pursued but ultimately discontinued.[1]

Core Mechanism of Action: GAT-1 Inhibition

Tiagabine's primary pharmacological effect is the selective inhibition of the GAT-1 transporter.[1][3][4] This transporter is responsible for the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells.[5] By blocking GAT-1, tiagabine increases the extracellular concentration of GABA, thereby enhancing GABAergic neurotransmission and potentiating its inhibitory effects on neuronal excitability.[2][3] This mechanism is central to both its approved use in epilepsy and its investigational use in other CNS disorders.

Off-Label Applications in Anxiety Disorders

The role of GABA in the pathophysiology of anxiety has led to the investigation of tiagabine as an anxiolytic.[6][7] Preclinical and clinical studies have explored its efficacy in generalized anxiety disorder (GAD) and panic disorder.[6][8]

Quantitative Data Summary

| Study Type | Condition | Subjects | Dosage | Key Findings | Reference |

| Case Series | Generalized Anxiety Disorder (GAD) | Adult Patients | 1-8 mg/day | Improved anxiety symptoms; well-tolerated at low doses. | [6] |

| Case Report | GAD | 34-year-old male | 6 mg/day | Beck Anxiety Inventory (BAI) score decreased from 18 to 5. | [7] |

| Case Report | GAD with ADHD | 17-year-old male | 8 mg/day | BAI score decreased to 3. | [7] |

| Preclinical | Anxiety-like behavior | C57BL/6 mice | 7.5 mg/kg (acute & chronic) | Anxiolytic effects in elevated plus maze and modified hole board tests. | [9] |

Experimental Protocols

Clinical Study: Open-Label Trial in GAD

-

Objective: To assess the efficacy and tolerability of low-dose tiagabine in patients with GAD.

-

Participants: Adult patients diagnosed with GAD, often with a history of non-response to or intolerance of standard anxiolytics like SSRIs and benzodiazepines.[6][7]

-

Methodology:

-

Patients were initiated on tiagabine at a low dose, typically 1 mg at bedtime.[7]

-

The dosage was gradually titrated upwards in 1 mg increments based on clinical response and tolerability.[6]

-

Anxiety symptoms were assessed using standardized scales such as the Beck Anxiety Inventory (BAI) at baseline and follow-up visits.[7]

-

-

Endpoints: The primary outcome was the change in BAI score from baseline. Tolerability was assessed by monitoring for adverse events.[7]

Off-Label Applications in Neuropathic Pain

Preclinical studies have suggested the analgesic potential of tiagabine in models of neuropathic pain.[10][11] This has led to pilot studies in human subjects with chronic painful sensory neuropathy.

Quantitative Data Summary

| Study Type | Condition | Subjects | Dosage | Key Findings | Reference |

| Pilot Study | Painful Sensory Neuropathy | 17 patients | 4-16 mg/day | Low doses (4-8 mg) reduced pain symptoms by 16-38%. Significant improvements in surface pain (37.5%), skin sensitivity (32.8%), and burning pain (38.6%). | [10][12][13] |

| Comparative Study | Chronic Pain | 46 patients | Not specified | Significantly reduced pain intensity and improved sleep quality at 3 months. | [11] |

Experimental Protocols

Preclinical Study: Animal Model of Neuropathic Pain

-

Objective: To evaluate the analgesic effects of tiagabine in a rat model of neuropathic pain.

-

Animal Model: Typically involves creating a nerve injury, such as chronic constriction injury (CCI) or spinal nerve ligation (SNL) of the sciatic nerve in adult male rats.

-

Methodology:

-

After a post-operative recovery period, baseline pain sensitivity is assessed using methods like the von Frey test (for mechanical allodynia) and the Hargreaves test (for thermal hyperalgesia).

-

Tiagabine or vehicle is administered, often intraperitoneally (i.p.).

-

Pain sensitivity is reassessed at various time points after drug administration.

-

-

Endpoints: The primary outcomes are the withdrawal thresholds in response to mechanical and thermal stimuli.

Off-Label Applications in Sleep Disorders

Tiagabine has been investigated for its effects on sleep architecture, particularly its potential to increase slow-wave sleep (SWS).[14][15]

Quantitative Data Summary

| Study Type | Condition | Subjects | Dosage | Key Findings | Reference |

| Randomized, Double-Blind, Placebo-Controlled | Primary Insomnia | 58 adults | 4, 8, 12, 16 mg | Dose-dependent increase in SWS percentage. 16 mg dose significantly decreased wake after sleep onset. | [15] |

| Randomized, Double-Blind, Placebo-Controlled | Primary Insomnia | 207 elderly subjects | 2, 4, 6, 8 mg | 4, 6, and 8 mg doses significantly increased Stage 3+4 sleep. | [14][16] |

| Crossover, Double-Blind, Placebo-Controlled | Primary Insomnia | 58 adults | 8 mg | Significantly reduced waking after sleep onset and increased duration of deeper sleep stages. | [17] |

Experimental Protocols

Polysomnographic Study in Primary Insomnia

-

Objective: To evaluate the effect of tiagabine on sleep architecture and next-morning alertness in patients with primary insomnia.

-

Participants: Adult or elderly patients meeting DSM-IV criteria for primary insomnia.

-

Methodology:

-

A randomized, double-blind, placebo-controlled, crossover design is often employed.[15]

-

Participants receive different doses of tiagabine and placebo on separate nights, with a washout period in between.

-

Overnight polysomnography (PSG) is used to record sleep stages, sleep latency, total sleep time, and wake after sleep onset.

-

Next-morning residual effects are assessed using tests like the Digit Symbol Substitution Test (DSST) and the Rey Auditory Verbal Learning Test (RAVLT).[15]

-

-

Endpoints: Primary endpoints include changes in SWS duration and percentage, and wake after sleep onset. Secondary endpoints include measures of next-day cognitive performance and alertness.

Off-Label Applications in Substance Use Disorders

The modulatory effects of tiagabine on the GABAergic system have led to its investigation as a potential treatment for substance use disorders, particularly cocaine and alcohol dependence.[18][19]

Quantitative Data Summary

| Study Type | Condition | Subjects | Dosage | Key Findings | Reference |

| Randomized Pilot Study | Cocaine Dependence (in methadone-treated patients) | 45 patients | 12 mg/day and 24 mg/day | 24 mg/day dose significantly increased cocaine-free urines by 33% from baseline. | [20] |

| Open Pilot Study | Alcohol Dependence | 60 patients | Not specified | Relapse rate was lower in the tiagabine group (7%) compared to the control group (14.3%). | [19] |

Other Investigational Areas

-

Spasticity: A pilot study in children with spastic quadriplegia and intractable epilepsy showed that tiagabine (up to 1.1 mg/kg/day) improved motor function by approximately 50% as measured by the modified Ashworth scale and reduced seizure frequency.[21]

-

Bipolar Disorder: While there have been case reports, no formal clinical trials have been conducted to evaluate tiagabine for the treatment of bipolar disorder.[1][4]

-

Schizophrenia: Research suggests that dysfunctional GABAergic signaling may contribute to cognitive impairments in schizophrenia. GAT-1 inhibitors like tiagabine are being explored as a potential therapeutic strategy to enhance GABAergic transmission and improve cognitive function in these patients.[22][23]

-

Parkinson's Disease: A recent study identified tiagabine as a compound with autophagy-inducing and neuroprotective potential in a cell model of Parkinson's disease, suggesting it could be repurposed for this condition.[24]

Safety and Tolerability in Off-Label Use

Common adverse effects reported in off-label studies are generally consistent with those observed in epilepsy trials and include dizziness, somnolence, asthenia (weakness), nausea, and nervousness.[5] Higher doses (e.g., above 8 mg/day) are associated with an increased incidence of adverse events.[1][10][13] A significant concern with off-label use, particularly in patients without epilepsy, is the risk of inducing seizures.[1][25]

Conclusion

Tiagabine hydrochloride's selective inhibition of GAT-1 presents a clear mechanism for enhancing GABAergic neurotransmission. This has provided a strong rationale for its investigation in a range of off-label applications, including anxiety, neuropathic pain, sleep disorders, and substance use disorders. While early-phase studies and preclinical data have shown promise in these areas, larger, controlled clinical trials are necessary to definitively establish efficacy and safety for these indications. The risk of seizure induction in non-epileptic populations remains a critical consideration for future research and clinical application.

References

- 1. Tiagabine - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is the mechanism of Tiagabine Hydrochloride? [synapse.patsnap.com]

- 4. Basic mechanisms of gabitril (tiagabine) and future potential developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacology and clinical experience with tiagabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Low-dose tiagabine effectiveness in anxiety disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Low-Dose Tiagabine Effectiveness in Anxiety Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Long-term anxiolytic and antidepressant-like behavioural effects of tiagabine, a selective GABA transporter-1 (GAT-1) inhibitor, coincide with a decrease in HPA system activity in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Treatment of painful sensory neuropathy with tiagabine: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Treatment of painful sensory neuropathy with tiagabine: a pilot study. | Read by QxMD [read.qxmd.com]

- 14. academic.oup.com [academic.oup.com]

- 15. Tiagabine enhances slow wave sleep and sleep maintenance in primary insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effect of tiagabine on sleep in elderly subjects with primary insomnia: a randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Tiagabine May Be Useful Insomnia Treatment for Adults [medscape.com]

- 18. ClinicalTrials.gov [clinicaltrials.gov]

- 19. An open pilot study of tiagabine in alcohol dependence: tolerability and clinical effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Tiagabine increases cocaine-free urines in cocaine-dependent methadone-treated patients: results of a randomized pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. The effect of tiagabine on spasticity in children with intractable epilepsy: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. What are GAT1 inhibitors and how do they work? [synapse.patsnap.com]

- 23. GABA Targets for the Treatment of Cognitive Dysfunction in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Neuroprotective Activities of Sertraline, Tiagabine, and Bicifadine with Autophagy-Inducing Potentials in a 6-Hydroxidopamine-Treated Parkinson's Disease Cell Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Seizure activity and off-label use of tiagabine - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Pharmacology of Tiagabine Hydrochloride: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiagabine hydrochloride is a selective GABA reuptake inhibitor (SGRI) developed for the adjunctive treatment of partial seizures. Its mechanism of action centers on the potent and specific inhibition of the GABA transporter 1 (GAT-1), leading to increased extracellular GABA concentrations and enhanced GABAergic neurotransmission. This technical guide provides an in-depth review of the preclinical pharmacology of tiagabine, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action and experimental workflows.

Mechanism of Action

Tiagabine's primary pharmacological effect is the selective inhibition of GAT-1, a key protein responsible for the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells.[1] By blocking GAT-1, tiagabine increases the concentration and prolongs the residence time of GABA in the synapse, thereby enhancing the activation of both synaptic and extrasynaptic GABA receptors.[2] This leads to a potentiation of inhibitory neurotransmission, which is crucial for controlling neuronal hyperexcitability associated with epilepsy.[1] In electrophysiological studies, tiagabine has been shown to prolong inhibitory postsynaptic potentials (IPSPs) and currents (IPSCs).[1]

Signaling Pathway of Tiagabine's Action

Caption: Mechanism of action of tiagabine at the GABAergic synapse.

Quantitative Preclinical Data

Table 1: In Vitro Binding Affinity and GABA Uptake Inhibition

| Parameter | Species | Preparation | Value | Reference |

| Kd ([3H]tiagabine binding) | Human | Brain homogenates | 16 nM | [3] |

| Bmax ([3H]tiagabine binding) | Human | Frontal cortex | 3.4 pmol/mg protein | [3] |

| IC50 (GABA uptake inhibition) | Rat | Cortical astrocytes | 100-300 nM | [4] |

| IC50 (GABA uptake inhibition) | Rat (rGAT-1 expressing HEK cells) | Whole cells | 0.64 ± 0.07 µM | [5] |

Table 2: Anticonvulsant Efficacy (ED50) in Preclinical Models

| Seizure Model | Species | Route | ED50 (µmol/kg) | ED50 (mg/kg) | Reference |

| Pentylenetetrazol (PTZ)-induced tonic convulsions | Mouse | i.p. | 2 | ~0.8 | [6][7] |

| Pentylenetetrazol (PTZ)-induced clonic convulsions | Mouse | i.p. | 5 | ~2.1 | [6][7] |

| DMCM-induced tonic convulsions | Mouse | i.p. | 2 | ~0.8 | [6][7] |

| Sound-induced seizures | DBA/2 Mouse | i.p. | 1 | ~0.4 | [6][7] |

| Sound-induced seizures (tonic component) | GEPR Rat | i.p. | - | 11 | [8] |

| Sound-induced seizures (clonic component) | GEPR Rat | i.p. | - | 30 | [8] |

| Amygdala-kindled focal seizures | Rat | i.p. | 36 | ~14.8 | [6][7] |

| Amygdala-kindled seizures (decreased severity) | Rat | i.p. | - | 3 | [8] |

Table 3: Preclinical Pharmacokinetic Parameters

| Parameter | Mouse | Rat | Dog |

| Bioavailability (Oral) | 92% (at 20 mg/kg) | 25-30% (at 9-40 mg/kg) | 50% (at 1 mg/kg) |

| Tmax (Oral Solution) | 10 min (at 20 mg/kg) | 30 min (at 9-40 mg/kg) | 1 hr (at 1 mg/kg) |

| Half-life (t1/2) (IV) | 0.8 hr (at 5 mg/kg) | 0.5-1.8 hr (at 9.1-10 mg/kg) | 0.8 hr (at 1 mg/kg) |

| Half-life (t1/2) (Oral) | 3.3-5.8 hr | 1.6-4.5 hr | 0.8-2.3 hr |

| Clearance (IV) | 2.8-3.1 L/h/kg (at 5 mg/kg) | 0.8-2.2 L/h/kg (at 10 mg/kg) | 1.1 L/h/kg (at 1 mg/kg) |

| Volume of Distribution (Vd) | ~3 L/kg | 1.3-1.6 L/kg | 1.3-1.6 L/kg |

| Data compiled from reference[8]. |

Key Experimental Protocols

In Vitro [3H]-GABA Uptake Assay

This assay is fundamental to determining the inhibitory potency of tiagabine on GAT-1.

-

Cell Culture: Human Embryonic Kidney (HEK) cells stably expressing the rat GABA transporter 1 (rGAT-1) are cultured under standard conditions.

-

Assay Preparation: Cells are harvested and washed with a buffer solution.

-

Inhibition: Cells are pre-incubated with varying concentrations of tiagabine or a vehicle control.

-

Uptake Initiation: [3H]-GABA is added to the cell suspension to initiate the uptake reaction.

-

Uptake Termination: After a defined incubation period, the uptake is terminated by rapid filtration and washing to separate the cells from the assay medium.

-

Quantification: The amount of [3H]-GABA taken up by the cells is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of tiagabine that inhibits 50% of the specific [3H]-GABA uptake (IC50) is calculated by non-linear regression analysis.[5]

Experimental Workflow: In Vitro GABA Uptake Assay

Caption: Workflow for an in vitro [3H]-GABA uptake inhibition assay.

In Vivo Microdialysis for Extracellular GABA Measurement

This technique allows for the in vivo measurement of neurotransmitter levels in specific brain regions of freely moving animals.

-

Surgical Implantation: A microdialysis guide cannula is stereotaxically implanted into the target brain region (e.g., globus pallidus, ventral pallidus) of an anesthetized rat.[8]

-

Recovery: The animal is allowed to recover from surgery.

-

Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

-

Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

-

Baseline Sampling: Dialysate samples are collected at regular intervals to establish a stable baseline of extracellular GABA concentration.

-

Drug Administration: Tiagabine or vehicle is administered (e.g., intraperitoneally).

-

Post-treatment Sampling: Dialysate collection continues to measure changes in extracellular GABA levels following drug administration.

-

Analysis: GABA concentrations in the dialysate samples are quantified using high-performance liquid chromatography (HPLC).[9]

-

Data Interpretation: The percentage change from baseline GABA levels is calculated to determine the effect of tiagabine. Doses of 11.5 and 21 mg/kg (i.p.) have been shown to increase extracellular GABA to approximately 250% and 350% of basal levels, respectively.[8]

Amygdala Kindling Model of Epilepsy

The kindling model is a widely used animal model of temporal lobe epilepsy, characterized by the development of progressively more severe seizures following repeated, initially subconvulsive, electrical stimulation of the amygdala.

-

Electrode Implantation: Under anesthesia, a stimulating and recording electrode is stereotaxically implanted into the basolateral amygdala of a rat.[10]

-

Recovery: The animal is allowed a post-operative recovery period.

-

Kindling Stimulation: Daily electrical stimulations are delivered to the amygdala.

-

Seizure Scoring: Behavioral seizure severity is scored according to a standardized scale (e.g., Racine scale), and the duration of the afterdischarge (EEG seizure activity) is recorded.[10]

-

Fully Kindled State: The animal is considered fully kindled when it consistently exhibits generalized convulsive seizures (e.g., Racine stage 4 or 5) for a set number of consecutive stimulations.

-

Drug Testing: Once fully kindled, the anticonvulsant effects of tiagabine are assessed by administering the drug prior to the kindling stimulation and observing its effect on seizure severity and afterdischarge duration.[10]

Logical Flow of the Amygdala Kindling Model

Caption: Logical workflow of the amygdala kindling model for epilepsy.

Conclusion

The preclinical data for tiagabine hydrochloride consistently demonstrate its potent and selective inhibition of GAT-1. This mechanism of action translates to robust anticonvulsant efficacy in a variety of animal models, particularly those of partial and sound-induced seizures. The pharmacokinetic profile of tiagabine has been well-characterized across multiple preclinical species, providing a foundation for its clinical development. The experimental protocols outlined in this guide are standard methodologies for the preclinical evaluation of antiepileptic drugs targeting the GABAergic system. This comprehensive preclinical profile supports the clinical use of tiagabine in the management of epilepsy.

References

- 1. A review of the preclinical pharmacology of tiagabine: a potent and selective anticonvulsant GABA uptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. [3H]tiagabine binding to GABA uptake sites in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of tiagabine and vigabatrin on GABA uptake into primary cultures of rat cortical astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. GABA Uptake Inhibition Reduces In Vivo Extraction Fraction in the Ventral Tegmental Area of Long Evans Rats Measured by Quantitative Microdialysis Under Transient Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparison of the preclinical anticonvulsant profiles of tiagabine, lamotrigine, gabapentin and vigabatrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. researchgate.net [researchgate.net]

- 10. Tiagabine exerts an anti-epileptogenic effect in amygdala kindling epileptogenesis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Studies of Tiagabine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo use of tiagabine hydrochloride in animal models, primarily focusing on rodent studies. The information is intended to guide researchers in designing and executing experiments to evaluate the pharmacological effects of tiagabine, particularly its anticonvulsant and anxiolytic properties.

Introduction

Tiagabine hydrochloride is a selective inhibitor of the GABA transporter 1 (GAT-1), which plays a crucial role in the reuptake of gamma-aminobutyric acid (GABA) from the synaptic cleft.[1][2] By blocking GAT-1, tiagabine increases the extracellular concentration of GABA, the primary inhibitory neurotransmitter in the central nervous system.[1][2] This enhancement of GABAergic neurotransmission underlies its therapeutic effects, most notably in the treatment of epilepsy.[1] In vivo animal studies are essential for elucidating the mechanisms of action, determining effective dose ranges, and evaluating the therapeutic potential of tiagabine in various neurological and psychiatric disorders.

Mechanism of Action: GABAergic Signaling Pathway

Tiagabine's primary mechanism of action is the selective inhibition of the GAT-1 transporter. This transporter is responsible for removing GABA from the synaptic cleft back into presynaptic neurons and surrounding glial cells. By inhibiting this reuptake process, tiagabine effectively increases the concentration and prolongs the presence of GABA in the synapse. This leads to enhanced activation of postsynaptic GABA-A and GABA-B receptors, resulting in increased inhibitory neurotransmission and a reduction in neuronal excitability.[1][2]

Caption: Mechanism of action of tiagabine hydrochloride.

Data Presentation: In Vivo Dosages

The following tables summarize the dosages of tiagabine hydrochloride used in various in vivo animal studies. Dosages are categorized by species and experimental model.

Table 1: Tiagabine Hydrochloride Dosages in Mice

| Experimental Model | Strain | Route of Administration | Dosage Range | Observed Effect | Reference(s) |

| Pentylenetetrazol (PTZ)-induced Seizures | BALB/c | Intraperitoneal (i.p.) | 0.5 - 2 mg/kg | Dose-dependent inhibition of seizures | |

| Audiogenic Seizures | DBA/2 | Intraperitoneal (i.p.) | ED50 = 0.4 mg/kg | Blockade of seizures | |

| DMCM-induced Seizures | Not Specified | Intraperitoneal (i.p.) | ED50 ≈ 0.9 mg/kg | Inhibition of seizures | |

| Antinociception (Hot Plate & Abdominal Constriction) | Not Specified | Intraperitoneal (i.p.) | 1 - 3 mg/kg | Dose-related antinociceptive effects | |

| Cognitive Impairment (One-trial avoidance learning) | Not Specified | Intraperitoneal (i.p.) | 3 - 10 mg/kg | Impaired memory |

Table 2: Tiagabine Hydrochloride Dosages in Rats

| Experimental Model | Strain | Route of Administration | Dosage Range | Observed Effect | Reference(s) |

| PTZ-induced Seizures | Wistar | Intraperitoneal (i.p.) | 0.5 - 32 mg/kg | Suppression of minimal clonic and generalized tonic-clonic seizures | |

| PTZ-induced Seizures (Extracellular GABA measurement) | Sprague-Dawley | Intraperitoneal (i.p.) | 11.5 - 21 mg/kg | Increased extracellular GABA levels | |

| Amygdala-kindled Seizures | Not Specified | Intraperitoneal (i.p.) | ED50 = 3 mg/kg | Decreased seizure severity and after-discharge duration | |

| Genetically Epilepsy Prone Rats (GEPRs) | GEPRs | Intraperitoneal (i.p.) | 11 - 30 mg/kg | Blockade of sound-induced seizures | |

| Anxiolytic Activity (Vogel water lick conflict test) | Not Specified | Intraperitoneal (i.p.) | 10 mg/kg | Active in anxiolytic test | |

| Antinociception (Paw pressure) | Not Specified | Intraperitoneal (i.p.) | 30 mg/kg | Increased nociceptive threshold | |

| Cardiovascular Effects | Wistar | Intraperitoneal (i.p.) | 100 mg/kg | No significant effect on QT interval or QRS complex | |

| Sedation | Dog | Oral (p.o.) | 0.3 - 3 mg/kg | Mild to moderate sedation |

Experimental Protocols

Below are detailed methodologies for key experiments commonly used to assess the in vivo effects of tiagabine hydrochloride.

Protocol 1: Pentylenetetrazol (PTZ)-Induced Kindling Seizure Model in Mice

This protocol is designed to induce a chronic epileptic state in mice, which can then be used to evaluate the long-term anticonvulsant effects of tiagabine.

Materials:

-

Tiagabine hydrochloride

-

Pentylenetetrazol (PTZ)

-

Sterile saline (0.9% NaCl)

-

Animal scale

-

Syringes and needles for intraperitoneal (i.p.) injection

-

Observation chambers (e.g., clear Plexiglas cages)

-

Timer

Procedure:

-

Animal Acclimation: Acclimate male BALB/c mice for at least one week to the housing conditions (e.g., 12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

-

Drug Preparation:

-

Dissolve tiagabine hydrochloride in sterile saline to the desired concentrations (e.g., 0.05, 0.1, and 0.2 mg/mL for doses of 0.5, 1, and 2 mg/kg, respectively, assuming an injection volume of 10 mL/kg). Prepare fresh daily.

-

Dissolve PTZ in sterile saline to a concentration of 4 mg/mL for a dose of 40 mg/kg (assuming an injection volume of 10 mL/kg).

-

-

Kindling Induction:

-

Administer a sub-convulsive dose of PTZ (40 mg/kg, i.p.) to the mice every other day for a total of 11 injections (over 21 days).

-

For the treatment groups, administer tiagabine (0.5, 1, or 2 mg/kg, i.p.) 30 minutes prior to each PTZ injection. The control group should receive a vehicle (saline) injection instead of tiagabine.

-

-

Seizure Scoring:

-

Immediately after each PTZ injection, place the mouse in an individual observation chamber and observe for 30 minutes.

-

Score the seizure severity according to a standardized scale (e.g., Racine's scale, modified):

-

Stage 0: No response

-

Stage 1: Ear and facial twitching

-

Stage 2: Myoclonic jerks

-

Stage 3: Clonic seizures of the forelimbs

-

Stage 4: Clonic seizures of the forelimbs with rearing

-

Stage 5: Generalized tonic-clonic seizures with loss of posture

-

-

-

Data Analysis: Analyze the mean seizure score for each group over the kindling period. Statistical analysis (e.g., two-way ANOVA with repeated measures) can be used to determine the effect of tiagabine treatment.

Protocol 2: Elevated Plus Maze (EPM) for Anxiety-Like Behavior in Mice

The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents. Anxiolytic compounds like tiagabine are expected to increase the exploration of the open arms.

Materials:

-

Elevated plus maze apparatus (two open arms and two closed arms, elevated from the floor)

-

Video camera and tracking software (optional, but recommended for accurate data collection)

-